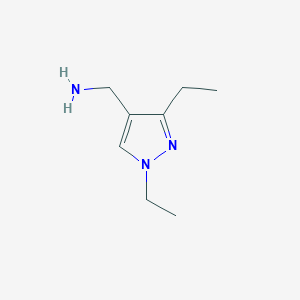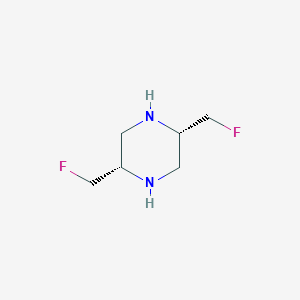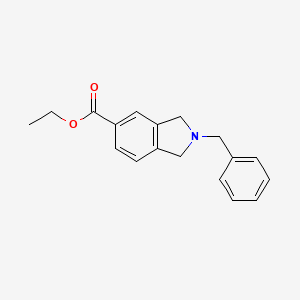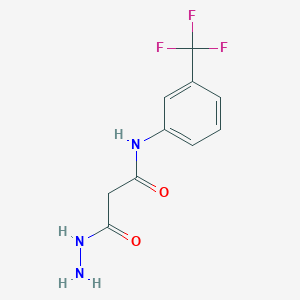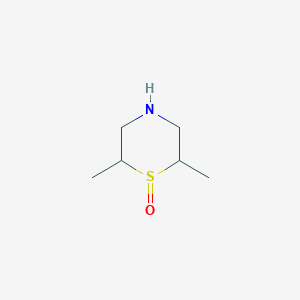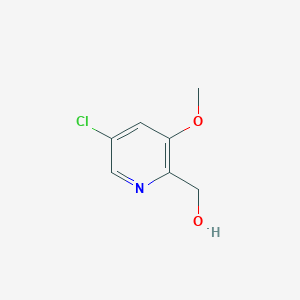
2,2-Difluoro-1-(furan-2-yl)-3-hydroxy-4-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone is a fluorinated organic compound with a unique structure that includes a furan ring, a hydroxy group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . This reaction involves the conversion of aromatic amines into fluorinated aromatic compounds using diazonium salts and fluoroborates.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and subsequent fluorination. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,2-Difluoro-1-(2-Furyl)-4-Methyl-1-Pentanone.
Reduction: Formation of 2,2-Difluoro-1-(2-Furyl)-3,4-Dihydroxy-4-Methyl-1-Pentanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and properties.
Industry: Used in the development of new materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to increased biological activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone is unique due to its specific combination of a furan ring, hydroxy group, and two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the fluorine atoms enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
410522-58-6 |
|---|---|
Molekularformel |
C10H12F2O3 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2,2-difluoro-1-(furan-2-yl)-3-hydroxy-4-methylpentan-1-one |
InChI |
InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-4-3-5-15-7/h3-6,8,13H,1-2H3 |
InChI-Schlüssel |
NOONVIFYAGPTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)C1=CC=CO1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


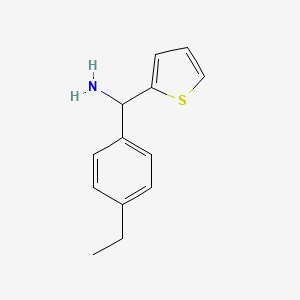
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
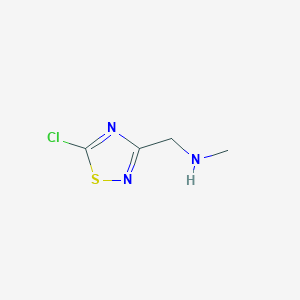
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
